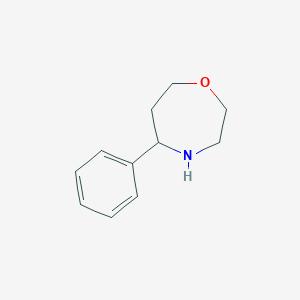

5-Phenyl-1,4-oxazepane

Übersicht

Beschreibung

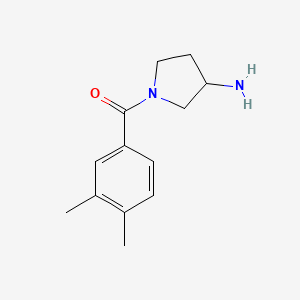

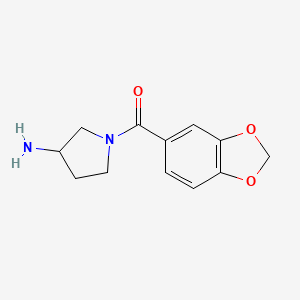

5-Phenyl-1,4-oxazepane is a chemical compound with the molecular formula C11H15NO . It is used for pharmaceutical testing . It has been mentioned in the context of therapy, especially in the prevention or treatment of asthma .

Synthesis Analysis

The synthesis of 1,4-oxazepane derivatives involves the reaction of Fmoc-HSe (TBDMS)-OH immobilized on Wang resin with different nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides . The regioselectivity/stereoselectivity of the reaction depends on the substitution of the starting 2-bromoacetophenones .Chemical Reactions Analysis

The cleavage of N-phenacyl nitrobenzenesulfonamides from the polymer support using trifluoroacetic acid (TFA) leads to the removal of the silyl protective group followed by spontaneous lactonization . Catalytic hydrogenation of the nitro group improves the separability of the resulting diastereomeric anilines .Wissenschaftliche Forschungsanwendungen

Heterocyclic Liquid Crystals

Research into heterocyclic compounds, including those with 1,3-oxazepane cores, has shown promising applications in the creation of liquid crystals. Specifically, derivatives of 1,3-oxazepane have been synthesized and their mesomorphic properties studied. These compounds exhibit high phase transition temperatures and, in some cases, nematic phase characteristics, indicating their potential use in liquid crystal displays (LCDs) and other electronic devices (Yeap, Mohammad, & Osman, 2010).

Molecular Structure Elucidation

The molecular structures of novel 1,3-oxazepane derivatives have been explored using NMR spectroscopy, including 1D and 2D techniques such as COSY, HMQC, and HMBC. This research provides a deeper understanding of the molecular characteristics of these compounds, laying the groundwork for their application in various fields, including materials science and pharmaceuticals (Mohammad, Osman, & Yeap, 2011).

Synthetic Applications

The utilization of 5-Phenyl-1,4-oxazepane and its derivatives in synthetic chemistry has been demonstrated through various reactions, including 1,4-dipolar cycloaddition. This showcases the versatility of these compounds in creating a wide range of heterocyclic structures, which could have implications for drug discovery and development (Jaber et al., 2020).

Nonlinear Optical Properties

Investigations into the nonlinear optical (NLO) properties of compounds containing the 1,4-oxazepane ring have revealed their potential applications in photonics and electronics. The study of these properties is crucial for the development of new materials for optical switching, data storage, and other photonic technologies (Murthy et al., 2010).

Fungicidal Activity

Research on derivatives of 1,4-oxazepane has also highlighted their potential as fungicidal agents. Novel compounds synthesized from these derivatives have shown moderate to high activity against several phytopathogenic fungi, suggesting their use in agricultural applications to protect crops from fungal diseases (Yang et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that 1,4-oxazepane derivatives, a group to which 5-phenyl-1,4-oxazepane belongs, have been reported as potent anticonvulsants and antifungal agents . They also find applications as dopamine D4 receptor ligands .

Mode of Action

It is known that 1,4-oxazepane derivatives interact with their targets in a way that leads to their reported biological activities .

Biochemical Pathways

Given the reported biological activities of 1,4-oxazepane derivatives, it can be inferred that this compound may affect pathways related to anticonvulsant and antifungal activities .

Result of Action

Given the reported biological activities of 1,4-oxazepane derivatives, it can be inferred that this compound may have similar effects .

Eigenschaften

IUPAC Name |

5-phenyl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-6-8-13-9-7-12-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDDKASDDMIEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

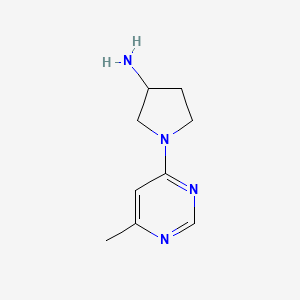

C1COCCNC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1468145.png)

![2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468151.png)